molecular formula C21H17N3O3 B2965778 N-(3,4-dimethoxyphenyl)phenazine-1-carboxamide CAS No. 923140-11-8

N-(3,4-dimethoxyphenyl)phenazine-1-carboxamide

Cat. No. B2965778
M. Wt: 359.385
InChI Key: OSEKTZIJRDPEEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenyl)phenazine-1-carboxamide, also known as PPZ, is a synthetic compound that belongs to the class of phenazine derivatives. PPZ has been extensively studied for its potential application in scientific research. It is a versatile compound that exhibits a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Scientific Research Applications

Antitumor Potential

Phenazine derivatives have been studied for their antitumor activities. For instance, the synthesis and evaluation of substituted phenazine-1-carboxamides revealed that their cytotoxicity against cancer cell lines correlated with the electron-withdrawing power of the substituent group. These compounds showed significant activity against L1210 leukemia, P388 leukemia, and Lewis lung carcinoma, with one derivative demonstrating activity equal to some of the best DNA-intercalating agents described, capable of effecting a high-proportion cure of advanced disease in mice (Rewcastle, Denny, & Baguley, 1987). Another study on angular benzophenazines reported dual inhibition of topoisomerase I and II, targeting two key enzymes responsible for DNA topology, with selected analogs showing potent cytotoxicity against cell lines overexpressing multidrug resistance mechanisms (Vicker et al., 2002).

Antimicrobial Activity

Phenazine antibiotics from Pseudomonas fluorescens, such as phenazine-1-carboxylic acid, have been compared with synthetic counterparts for their physicochemical and biological properties, indicating potential as biological control agents against phytopathogens (Brisbane, Janik, Tate, & Warren, 1987). The redox reactions of phenazine antibiotics with ferric (hydr)oxides and molecular oxygen suggest their role in environmental iron acquisition and antimicrobial activity, highlighting the physiological roles beyond their antibiotic properties (Wang & Newman, 2008).

Environmental Interactions and Biotechnological Applications

Research on phenazine biosynthesis enzymes, like PhzA/B, has shed light on their crucial role in catalyzing the formation of phenazine compounds, which participate in generating toxic reactive oxygen species and reducing environmental iron, impacting bacterial survival and interactions (Ahuja et al., 2008). Additionally, the enzymatic degradation of phenazines can generate energy and protect sensitive organisms from toxicity, indicating a dynamic balance of phenazine production and degradation in microbial ecosystems (Costa, Bergkessel, Saunders, Korlach, & Newman, 2015).

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)phenazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3/c1-26-18-11-10-13(12-19(18)27-2)22-21(25)14-6-5-9-17-20(14)24-16-8-4-3-7-15(16)23-17/h3-12H,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSEKTZIJRDPEEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)phenazine-1-carboxamide

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